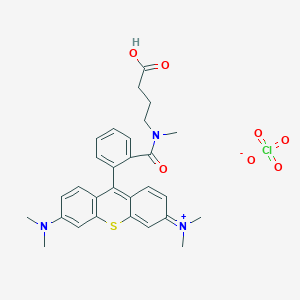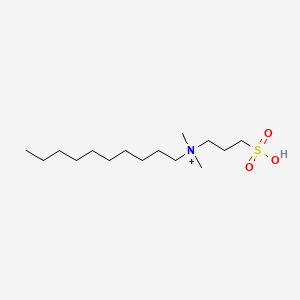
Decyldimethyl(3-sulfopropyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyldimethyl(3-sulfopropyl)azanium, also known as 3-(decyldimethylammonio)propane-1-sulfonate, is a zwitterionic surfactant. This compound is characterized by its ability to maintain a neutral charge in solution due to the presence of both positively and negatively charged groups in its structure. It is widely used in biochemical research for its mild, non-denaturing properties, making it suitable for protein analysis and other sensitive applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyldimethyl(3-sulfopropyl)azanium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of decyl bromide with dimethylamine to form decyldimethylamine. This intermediate is then reacted with 1,3-propanesultone under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Decyldimethyl(3-sulfopropyl)azanium primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Decyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization of membrane proteins and other hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, detergents, and other industrial applications
Mechanism of Action
The mechanism of action of Decyldimethyl(3-sulfopropyl)azanium involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the zwitterionic nature of the compound, which allows it to maintain a neutral charge in solution. The molecular targets and pathways involved include membrane proteins and other cellular components, where the compound can help in solubilizing and stabilizing these molecules .
Comparison with Similar Compounds
Similar Compounds
- Caprylyl Sulfobetaine
- Sulfobetaine 10
- N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness
Decyldimethyl(3-sulfopropyl)azanium stands out due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring mild, non-denaturing surfactants. Compared to similar compounds, it offers a unique combination of stability and compatibility with biological systems .
Properties
Molecular Formula |
C15H34NO3S+ |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
decyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3/p+1 |
InChI Key |
WKALLSVICJPZTM-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


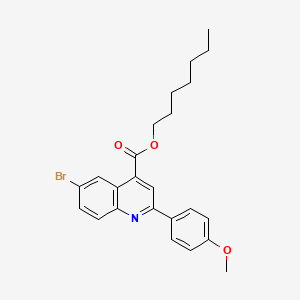
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)


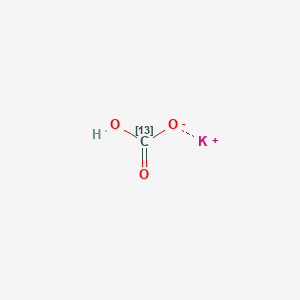
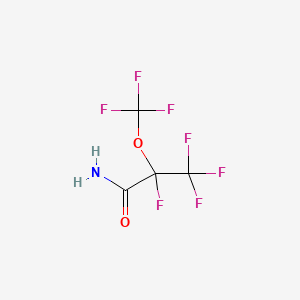
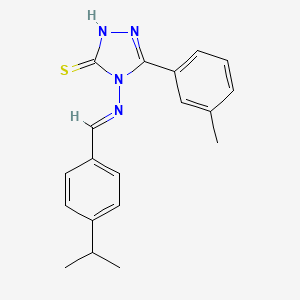
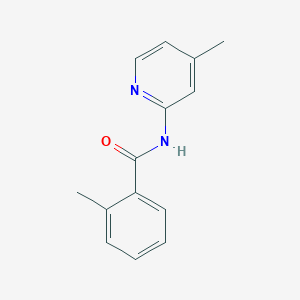
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
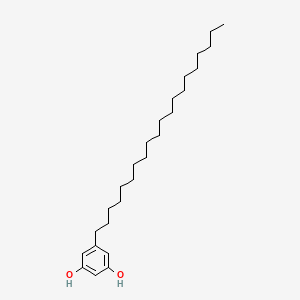
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
